(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-[[(E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-5-15-7-10-17-20(14-15)31-23(22(17)24(27)30-6-2)25-21(26)12-9-16-8-11-18(28-3)19(13-16)29-4/h8-9,11-13,15H,5-7,10,14H2,1-4H3,(H,25,26)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLOYXLKTUCQNTB-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)C=CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1CCC2=C(C1)SC(=C2C(=O)OCC)NC(=O)/C=C/C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound characterized by its unique structural features, including an ethyl ester functional group and a tetrahydrobenzo[b]thiophene core. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 445.56 g/mol. Its structure includes several functional groups that may contribute to its biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antioxidant , antibacterial , and anticancer properties.
Antioxidant Activity
Antioxidant studies have demonstrated that derivatives of tetrahydrobenzo[b]thiophene exhibit significant radical scavenging properties. The compound was tested using methods such as:
- DPPH radical scavenging
- Nitric oxide scavenging
- Lipid peroxidation inhibition
Results indicated that compounds with phenolic moieties displayed enhanced antioxidant activity. For instance, one study reported that certain derivatives showed comparable activity to standard antioxidants, suggesting that the presence of hydroxyl groups is crucial for their efficacy .
| Compound | DPPH Scavenging (%) | Nitric Oxide Scavenging (%) | Lipid Peroxidation Inhibition (%) |
|---|---|---|---|
| Compound A | 85.0 | 78.5 | 72.0 |
| Compound B | 90.0 | 81.0 | 75.0 |
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.11 |
| Escherichia coli | 0.64 |
| Pseudomonas aeruginosa | 1.00 |
| Salmonella spp. | 0.54 |
These results indicate that the compound possesses strong antibacterial properties, particularly against E. coli and S. aureus, making it a promising candidate for further development in antimicrobial therapies .
Anticancer Activity
In vitro studies have shown that the compound exhibits significant cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and NCI-H460 (lung cancer). The IC50 values for these cells ranged from 23.2 to 49.9 µM, indicating potent antiproliferative activity.
Additionally, flow cytometry analysis revealed that treatment with the compound led to cell cycle arrest at the G2/M phase and induced apoptosis in cancer cells .
Case Studies
- Study on Antioxidant Effects : A study evaluated multiple tetrahydrobenzo[b]thiophene derivatives for their antioxidant properties using various assays. Results indicated that compounds with hydroxyl substitutions exhibited superior activity compared to those with methoxy groups .
- Antibacterial Evaluation : A recent evaluation of a series of tetrahydrobenzothiophene derivatives showed promising antibacterial activity against common pathogens such as E. coli and Pseudomonas aeruginosa. The study highlighted the potential of these compounds as lead candidates for antibiotic development .
- Cytotoxicity in Cancer Cells : Research demonstrated that the compound effectively induced apoptosis in MCF-7 cells while exhibiting low toxicity to normal cells, suggesting a favorable therapeutic index .
Chemical Reactions Analysis
Hydrolysis of the Ethyl Ester Group
The ethyl ester moiety undergoes alkaline hydrolysis to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying bioavailability or further functionalization .
Hydrolysis Conditions
| Parameter | Detail | Source |
|---|---|---|
| Reagent | NaOH (aqueous) | |
| Solvent | Ethanol/water mixture | |
| Temperature | 60–80°C | |
| Product | Carboxylic acid derivative |
The reaction mechanism involves nucleophilic attack by hydroxide ions on the ester carbonyl, forming a tetrahedral intermediate that collapses to release ethanol .
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophilic substitution at the ortho/para positions due to the electron-donating methoxy groups. Potential reactions include:
-
Nitration : Reaction with nitric acid/sulfuric acid introduces nitro groups.
-
Sulfonation : Exposure to fuming sulfuric acid adds sulfonic acid groups .
Steric Considerations
The bulky tetrahydrobenzo[b]thiophene core and acrylamido side chain limit reactivity at certain positions, favoring para substitution on the dimethoxyphenyl ring .
Nucleophilic Attack on the Acrylamido Group
The α,β-unsaturated acrylamido system participates in Michael addition reactions. Nucleophiles (e.g., thiols, amines) attack the β-carbon, forming new C–N or C–S bonds.
Example Reaction with Thiols
| Reagent | Product | Conditions |
|---|---|---|
| Benzyl mercaptan | β-(Benzylthio)acrylamido derivative | Room temperature |
Redox Reactions
The tetrahydrobenzo[b]thiophene core is susceptible to oxidation under strong oxidizing agents (e.g., KMnO₄), leading to sulfoxide or sulfone derivatives. Conversely, catalytic hydrogenation reduces the acrylamido double bond .
Oxidation Data
| Oxidizing Agent | Product | Yield |
|---|---|---|
| H₂O₂/AcOH | Sulfoxide | 65% |
| KMnO₄ (acidic) | Sulfone | 45% |
Biological Interaction as a Reaction Pathway
In pharmacological contexts, the compound interacts with bacterial enzymes (e.g., DNA gyrase) via hydrogen bonding between the acrylamido carbonyl and enzyme active sites . This "reaction" is non-covalent but critical for its antibacterial activity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- The Petasis reaction (used in ) offers regioselectivity but suffers from lower yields compared to Knoevenagel condensations .
- The target compound’s synthesis likely requires optimization to balance yield and substituent complexity.
Antioxidant Activity
Substituents on the phenyl ring significantly influence antioxidant efficacy:
| Compound Substituent | DPPH IC50 (µM) | FRAP Activity (µM Fe²⁺/g) | Reference |
|---|---|---|---|
| 4-hydroxy-3,5-dimethoxyphenyl | 8.2 | 450 | |
| 4-hydroxyphenyl | 12.5 | 320 | |
| 3,4-dimethoxyphenyl (target) | Predicted | Predicted | - |
Q & A
Basic: What are the key steps in synthesizing (E)-ethyl 2-(3-(3,4-dimethoxyphenyl)acrylamido)-6-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1: Preparation of the thiophene core. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives are synthesized via cyclization reactions, often using substituted cyclohexanones and sulfur-containing reagents .
- Step 2: Acrylamide formation. The amine group on the thiophene core reacts with 3,4-dimethoxycinnamic acid derivatives (e.g., via Knoevenagel condensation or acryloyl chloride coupling) to form the (E)-configured acrylamide. Piperidine and acetic acid are used as catalysts in refluxing toluene .
- Step 3: Purification. Reverse-phase HPLC (using MeCN:H₂O gradients) or recrystallization (methanol/ethanol) ensures high purity .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Assigns proton and carbon environments (e.g., acrylamide NH at δ 10–12 ppm, ester carbonyl at ~170 ppm) .
- IR Spectroscopy: Confirms functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, C-O ester at 1200–1300 cm⁻¹) .
- HRMS/LC-MS: Validates molecular weight and fragmentation patterns .
- X-ray Crystallography (if applicable): Resolves stereochemistry and crystal packing .
Advanced: How can low yields during acrylamide coupling be mitigated?
Methodological Answer:
Low yields often arise from steric hindrance or incomplete imine formation. Strategies include:
- Optimizing Reaction Conditions: Prolonged reflux (5–6 hours) with catalytic piperidine/acetic acid improves conversion .
- Anhydride Alternatives: Using reactive acylating agents (e.g., maleic or succinic anhydrides) instead of acryloyl chloride enhances efficiency .
- Purification Adjustments: Switching from recrystallization to HPLC (MeCN:H₂O gradients) recovers more product .
Advanced: What structural features influence antibacterial activity in analogous compounds?
Methodological Answer:
- Thiophene Core: The tetrahydrobenzo[b]thiophene scaffold enhances membrane penetration due to lipophilicity .
- Acrylamide Linker: The (E)-configuration maximizes planar geometry for target binding .
- Substituent Effects: 3,4-Dimethoxyphenyl groups improve activity against Gram-positive bacteria (e.g., S. aureus), while ethyl esters balance solubility and stability .
- Key Data: Analogues with chloro/methoxy substitutions show MIC values of 2–8 µg/mL, correlating with electron-withdrawing groups .
Advanced: How should contradictory biological assay results be resolved?
Methodological Answer:
- Control Experiments: Validate assay conditions using known inhibitors (e.g., ciprofloxacin for antibacterial assays) .
- Orthogonal Assays: Combine MIC testing with time-kill curves or bacterial membrane disruption studies .
- Structural Reanalysis: Confirm compound integrity via NMR post-assay to rule out degradation .
Basic: What purification methods are optimal for this compound?
Methodological Answer:
- Reverse-Phase HPLC: Effective for polar impurities (gradient: 30% → 100% MeCN in H₂O) .
- Recrystallization: Methanol or ethanol yields high-purity crystals (melting point: 190–210°C) .
- Column Chromatography: Silica gel with ethyl acetate/hexane mixtures (1:3 ratio) separates non-polar byproducts .
Advanced: How to design derivatives for structure-activity relationship (SAR) studies?
Methodological Answer:
- Vary Substituents: Replace 3,4-dimethoxyphenyl with halogens (Cl, F) or heterocycles to modulate electronic effects .
- Ester Modification: Switch ethyl to methyl or tert-butyl esters to study steric/electronic impacts .
- Core Functionalization: Introduce substituents at the 6-ethyl position of the tetrahydrobenzo[b]thiophene to probe binding pocket interactions .
Advanced: What is the role of the thiophene ring in electrophilic reactions?
Methodological Answer:
The thiophene’s electron-rich π-system facilitates electrophilic substitutions (e.g., bromination or nitration at the 5-position). However, the 3-carboxylate group deactivates the ring, directing electrophiles to specific positions. Computational modeling (DFT) can predict reactivity patterns for targeted derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
